molecular formula C12H7F3N2 B13124842 2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole

2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole

Cat. No.: B13124842
M. Wt: 236.19 g/mol
InChI Key: WUTXXEJLZREMCE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a trifluoromethyl group attached to a naphthoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the imidazole ring . Another method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced imidazole compounds, and various substituted naphthoimidazoles .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other trifluoromethylated heterocycles. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C12H7F3N2

Molecular Weight

236.19 g/mol

IUPAC Name

2-(trifluoromethyl)-3H-benzo[e]benzimidazole

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)11-16-9-6-5-7-3-1-2-4-8(7)10(9)17-11/h1-6H,(H,16,17)

InChI Key

WUTXXEJLZREMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C(F)(F)F

Origin of Product

United States

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